molecular formula C5H5BrN2OS B1267638 2-Acetamido-5-bromothiazole CAS No. 7336-54-1

2-Acetamido-5-bromothiazole

Cat. No. B1267638
Key on ui cas rn: 7336-54-1
M. Wt: 221.08 g/mol
InChI Key: LHWHLINDRWCHSN-UHFFFAOYSA-N
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Patent
US06720347B2

Procedure details

To a solution of 2-amino-5-bromothiazole (22.3 g, 85.9 mmol) in methylene chloride (100 mL) and pyridine (60 mL) was added acetic anhydride (11 mL) slowly with stirring. The mixture was allowed to stir for 2.5 hours, warmed to room temperature, and stirred for an additional 4 hours. Most of the solvent was removed in vacuo and the residue was washed with ethyl acetate and aqueous HCl. The organic solution was then washed with water, dried over MgSO4 and concentrated to give a crude solid. This solid was triturated with Et2O, filtered, washed with Et2O, and dried to give 2-acetamido-5-bromothiazole as a solid (15.1 g, 80%, C5H5BrN2OS, MS m/e 222 (M+H)+).
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([Br:7])=[CH:5][N:6]=1.[C:8](OC(=O)C)(=[O:10])[CH3:9]>C(Cl)Cl.N1C=CC=CC=1>[C:8]([NH:1][C:2]1[S:3][C:4]([Br:7])=[CH:5][N:6]=1)(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
NC=1SC(=CN1)Br
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 2.5 hours
Duration
2.5 h
STIRRING
Type
STIRRING
Details
stirred for an additional 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed in vacuo
WASH
Type
WASH
Details
the residue was washed with ethyl acetate and aqueous HCl
WASH
Type
WASH
Details
The organic solution was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude solid
CUSTOM
Type
CUSTOM
Details
This solid was triturated with Et2O
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1SC(=CN1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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